3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine-2,4-dione core linked to a piperidine ring, which is further connected to a thiophene moiety
Mechanism of Action
Target of Action
Thiazolidine derivatives, to which this compound belongs, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological targets .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-3-carbonyl chloride and the piperidine intermediate.
Formation of the Thiazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with thiazolidine-2,4-dione under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Piperidine Derivatives: Compounds with a piperidine ring, often used in pharmaceuticals for their biological activity.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their electronic properties.
Uniqueness
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTWJBCNNBXYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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